2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1526882-82-5
VCID: VC3095013
InChI: InChI=1S/C7H9FN2O2/c1-10-4-5(3-9-10)2-6(8)7(11)12/h3-4,6H,2H2,1H3,(H,11,12)
SMILES: CN1C=C(C=N1)CC(C(=O)O)F
Molecular Formula: C7H9FN2O2
Molecular Weight: 172.16 g/mol

2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

CAS No.: 1526882-82-5

Cat. No.: VC3095013

Molecular Formula: C7H9FN2O2

Molecular Weight: 172.16 g/mol

* For research use only. Not for human or veterinary use.

2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid - 1526882-82-5

Specification

CAS No. 1526882-82-5
Molecular Formula C7H9FN2O2
Molecular Weight 172.16 g/mol
IUPAC Name 2-fluoro-3-(1-methylpyrazol-4-yl)propanoic acid
Standard InChI InChI=1S/C7H9FN2O2/c1-10-4-5(3-9-10)2-6(8)7(11)12/h3-4,6H,2H2,1H3,(H,11,12)
Standard InChI Key VSRXQCAORJAZBC-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)CC(C(=O)O)F
Canonical SMILES CN1C=C(C=N1)CC(C(=O)O)F

Introduction

Chemical Structure and Classification

2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a heterocyclic compound featuring a 1-methyl-1H-pyrazole core with a fluorinated propanoic acid side chain attached at the 4-position. The molecular structure comprises several key components:

  • A 1-methyl-1H-pyrazole heterocyclic core, providing aromatic character and potential hydrogen bond accepting capabilities

  • A propanoic acid side chain at the 4-position of the pyrazole

  • A fluorine atom at the 2-position of the propanoic acid chain, which likely influences both the physicochemical and biological properties of the molecule

The compound belongs to the broader family of fluorinated carboxylic acids containing heterocyclic substituents. This structural arrangement is reminiscent of certain pharmaceutical compounds, particularly those designed for enhanced metabolic stability due to the strategic fluorine incorporation.

Structural Comparison with Related Compounds

The structural features of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid can be compared with related compounds to better understand its potential properties:

CompoundCore StructureSide ChainFluorine PositionStructural Uniqueness
2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid1-methyl-1H-pyrazolePropanoic acid2-position of propanoic chainDirect attachment of fluorinated propanoic acid to pyrazole
3-[1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazolePropanoic acidOn phenyl ringMore complex substitution pattern on pyrazole with phenyl linker

Physical and Chemical Properties

Based on the structural features and comparison with similar pyrazole derivatives, several key properties of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid can be inferred:

Physical Properties

The compound likely exists as a crystalline solid at room temperature, given its molecular weight and functional group composition. The expected physical properties include:

PropertyPredicted Value/CharacteristicBasis for Prediction
Physical stateWhite to off-white crystalline solidTypical for pyrazole carboxylic acids
Molecular weightApproximately 186 g/molCalculated from molecular formula C₈H₉FN₂O₂
Melting point140-160°CBased on similar heterocyclic carboxylic acids
SolubilityModerate in polar organic solvents; pH-dependent water solubilityDue to carboxylic acid functionality

Chemical Reactivity

The compound possesses several reactive functional groups that define its chemical behavior:

  • Carboxylic acid group: Provides acidic properties and enables formation of salts, esters, and amides

  • Pyrazole ring: Offers aromatic character and potential for coordinating with metal ions through nitrogen atoms

  • Fluorine substituent: Enhances metabolic stability and may participate in hydrogen bonding as a weak acceptor

Acid-Base Properties

The carboxylic acid functionality would exhibit typical acidic behavior with an estimated pKa in the range of 4-5. The presence of the electron-withdrawing fluorine substituent at the 2-position likely increases the acidity compared to non-fluorinated analogs by stabilizing the carboxylate anion.

Analytical Characterization

The structural features of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid would yield characteristic spectroscopic profiles that could be used for identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusExpected SignalsStructural Assignment
¹H-NMR~3.8 ppm (singlet, 3H)N-CH₃ of pyrazole
¹H-NMR~7.5-7.7 ppm (singlet, 1H)C-H of pyrazole ring
¹H-NMR~7.4-7.6 ppm (singlet, 1H)C-H of pyrazole ring
¹H-NMR~5.0-5.3 ppm (multiplet, 1H)CH-F
¹H-NMR~2.8-3.2 ppm (complex multiplet, 2H)CH₂ adjacent to pyrazole
¹H-NMR~12 ppm (broad singlet, 1H)COOH
¹³C-NMR~174-176 ppmCarboxylic acid carbon
¹³C-NMR~90-95 ppm (d, J~180 Hz)Carbon bearing fluorine
¹⁹F-NMR~(-190)-(-200) ppmAliphatic fluorine

Mass Spectrometry

Expected mass spectrometric features would include:

  • Molecular ion peak at m/z 186 (M⁺)

  • Fragment at m/z 142 (M⁺-CO₂)

  • Fragment at m/z 97 (1-methyl-1H-pyrazole moiety)

Infrared Spectroscopy

Wavenumber Range (cm⁻¹)Assignment
3000-2500 (broad)O-H stretching (carboxylic acid)
1700-1720 (strong)C=O stretching (carboxylic acid)
1000-1100 (medium)C-F stretching
1400-1600 (multiple bands)Pyrazole ring vibrations

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be suitable for analysis and purification:

ParameterExpected Characteristics
Retention behaviorModerate retention on reverse phase
UV detectionStrong absorption around 220-280 nm due to pyrazole chromophore
Mobile phaseAqueous-organic mixtures (acetonitrile/methanol with water)
pH considerationRetention time would vary with pH due to ionizable carboxylic acid

Biological and Pharmaceutical Significance

The structural features of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid suggest potential biological activities and pharmaceutical applications.

Enzyme Inhibition

Pyrazole derivatives with carboxylic acid functionalities have demonstrated enzyme inhibitory activity in various biological systems. Based on structural similarities with known bioactive compounds, potential enzyme targets might include:

  • Hydrolases

  • Oxidoreductases

  • Transferases

The urease inhibitory activity observed in structurally related compounds suggests possible applications in this area:

"All of the synthesized products demonstrated good inhibitory activities in the range of IC₅₀ = 18.92 ± 0.61 to 90.75 ± 7.71 μM as compared to standard thiourea (IC₅₀ = 21.14 ± 0.42 μM)."

Structure-Activity Relationships

Key structural features likely to influence biological activity include:

  • The pyrazole ring: Provides a planar aromatic system capable of π-stacking interactions

  • The N-methyl group: Affects electron distribution and provides hydrophobic interactions

  • The fluorine substituent: Enhances metabolic stability and influences electronic properties

  • The carboxylic acid group: Provides an ionizable center for potential ionic interactions

Pharmacokinetic Considerations

The presence of the fluorine atom at the 2-position of the propanoic acid chain would be expected to:

  • Enhance metabolic stability by blocking potential oxidation at that position

  • Potentially improve binding affinity to target proteins

  • Modify the lipophilicity profile compared to non-fluorinated analogs

Comparative Analysis with Related Compounds

Structural Comparison with Similar Bioactive Compounds

Table: Comparison of 2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid with Related Bioactive Compounds

CompoundStructural SimilaritiesKey DifferencesPotential Impact on Activity
3-[1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acidPyrazole core with propanoic acid chain, fluorine incorporationPosition of fluorine, additional methyl groups, phenyl substituentDifferent binding profile, altered lipophilicity
Flurbiprofen derivativesFluorine-containing carboxylic acidDifferent core structureDifferent selectivity profile, potentially shared anti-inflammatory properties

Electronic Effects of Fluorine Substitution

The fluorine substitution at the 2-position of the propanoic acid chain introduces several electronic effects:

  • Inductive electron-withdrawal, increasing the acidity of the carboxylic acid

  • Potential for weak hydrogen bonding interactions

  • Altered charge distribution in the propanoic acid chain

  • Modified conformational preferences due to stereoelectronic effects

These electronic effects likely influence both the physicochemical properties and biological activities of the compound.

Applications in Drug Discovery

As a Building Block in Medicinal Chemistry

2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid has potential value as a building block in medicinal chemistry:

  • The carboxylic acid group provides a handle for further derivatization to:

    • Amides for improved membrane permeability

    • Esters as potential prodrugs

    • Hydrazides for developing compounds similar to those mentioned in search result

  • The fluorinated side chain offers a metabolically stable linker that could enhance the pharmacokinetic properties of derived compounds

SAR Studies and Optimization

The compound could serve as a starting point for structure-activity relationship studies, with potential modifications including:

ModificationExpected EffectPotential Benefit
Esterification of carboxylic acidIncreased lipophilicityImproved cellular penetration
Amide formationReduced acidity, potential for additional H-bondingEnhanced binding to specific targets
Alternative N-substitution on pyrazoleModified electronic propertiesOptimized target selectivity
Additional substituents on pyrazole ringExpanded interaction potentialIncreased potency or selectivity

Drug Delivery Applications

The structural features of the compound suggest potential applications in drug delivery:

  • As a linking group in prodrug approaches

  • As a component of targeted delivery systems

  • As a building block for peptidomimetics

Future Research Directions

Synthetic Methodology Development

Future research could focus on:

  • Developing efficient and scalable synthesis routes with high enantioselectivity if stereochemistry is relevant

  • Exploring green chemistry approaches to reduce environmental impact

  • Investigating continuous flow methods for industrial-scale production

Biological Evaluation

Comprehensive biological assessment would be valuable, including:

  • Screening against diverse enzyme panels

  • Evaluation of anti-inflammatory properties

  • Assessment of pharmacokinetic parameters

  • Investigation of structure-activity relationships through analog synthesis

Computational Studies

Computational approaches could provide insights into:

  • Binding modes with potential biological targets

  • Predictions of physicochemical properties

  • Guidance for designing improved analogs

  • Understanding of conformational preferences and their biological implications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator